N-Acetylhomopiperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPZMYNUBAUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400480 | |
| Record name | N-Acetylhomopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61903-11-5 | |
| Record name | N-Acetylhomopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acetylhomopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
N Acetylhomopiperazine: Foundational Research Context
Comparative Analysis with N-Acetylpiperazine Derivatives in Research
A comparative analysis of N-Acetylhomopiperazine with its six-membered ring analogue, N-Acetylpiperazine, and its derivatives reveals key distinctions that influence their application in research. The primary difference lies in the ring size: this compound possesses a seven-membered homopiperazine (B121016) ring, while N-Acetylpiperazine derivatives contain a six-membered piperazine (B1678402) ring. This variation in ring size imparts different conformational flexibility and three-dimensional structures, which can significantly impact how these molecules interact with biological targets or participate in chemical reactions.
The piperazine ring is a well-established scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability. nih.gov The two nitrogen atoms in the piperazine ring provide sites for substitution, allowing for the fine-tuning of a compound's pharmacological profile. nih.gov N-Acetylpiperazine itself serves as a key intermediate in the synthesis of numerous pharmaceuticals.
In contrast, the homopiperazine ring of this compound offers a more flexible and larger scaffold. researchgate.net This increased flexibility can be advantageous in certain drug design scenarios, allowing for optimal binding to specific biological targets. However, this flexibility can also present challenges in achieving desired conformations. Research has shown that homopiperazine-based compounds can exhibit distinct biological activities compared to their piperazine counterparts. For instance, in the development of certain anti-cancer agents, both piperazine and homopiperazine analogues have been synthesized and evaluated, with the homopiperazine derivatives showing comparable, and in some cases, potent activity. nih.gov
The acetylation of one nitrogen atom in both this compound and N-Acetylpiperazine neutralizes its basicity and introduces a hydrogen bond acceptor, which can influence their binding properties and metabolic stability. The remaining secondary amine in both molecules provides a reactive site for further chemical modification, making them valuable building blocks in synthetic chemistry.
| Property | This compound | N-Acetylpiperazine |
| CAS Number | 61903-11-5 chemicalbook.com | 13889-98-0 sigmaaldrich.com |
| Molecular Formula | C7H14N2O | C6H12N2O sigmaaldrich.com |
| Molecular Weight | 142.20 g/mol | 128.17 g/mol sigmaaldrich.com |
| Ring System | Homopiperazine (Diazepane) | Piperazine |
| Ring Size | 7-membered | 6-membered |
Homopiperazine Ring System Research Context
The homopiperazine ring system, a seven-membered heterocycle containing two nitrogen atoms, is a recognized structural motif in medicinal chemistry, though it is considered somewhat under-represented in approved drugs compared to its six-membered counterpart, piperazine. acs.org Despite this, the homopiperazine scaffold is of significant interest to researchers due to its presence in a variety of biologically active compounds. nbinno.com
The flexibility of the seven-membered ring allows it to adopt various conformations, which can be exploited in the design of ligands for specific biological targets. acs.org This structural feature has made homopiperazine and its derivatives valuable components in the development of central nervous system agents, antihistamines, and anti-cancer drugs. For example, homopiperazine derivatives have been investigated as nicotinic acetylcholine (B1216132) receptor ligands.
The synthesis of the homopiperazine ring can be more challenging than that of piperazine, which has, in part, contributed to its lesser prevalence in drug discovery pipelines. acs.org However, various synthetic methods have been developed to access this important scaffold, including ring-expansion strategies and cyclization reactions. acs.orgnbinno.com The development of more efficient and scalable synthetic routes to homopiperazine and its derivatives continues to be an active area of research, aiming to unlock the full potential of this versatile chemical entity. acs.org
Advanced Spectroscopic and Analytical Characterization Techniques for N Acetylhomopiperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like N-Acetylhomopiperazine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.
¹H NMR and ¹³C NMR Spectral Analysis for this compound and Derivatives
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of this compound. nih.gov ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to one another. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the acetyl methyl protons, as well as the methylene (B1212753) protons of the homopiperazine (B121016) ring. The chemical shifts and splitting patterns of these signals are indicative of their specific locations within the molecule.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. slideshare.netyoutube.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. youtube.com The chemical shifts of these signals are influenced by the electronic environment of each carbon atom. For instance, the carbonyl carbon of the acetyl group would appear at a significantly different chemical shift compared to the aliphatic carbons of the homopiperazine ring. libretexts.orglibretexts.org The number of signals in the spectrum confirms the number of non-equivalent carbons, which can be influenced by molecular symmetry. youtube.com
Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Acetyl CH₃ | ~2.1 | ~21 |
| Ring CH₂ (adjacent to N-acetyl) | ~3.5-3.7 | ~45-50 |
| Ring CH₂ (adjacent to NH) | ~2.8-3.0 | ~45-50 |
| Ring CH₂ (β to nitrogens) | ~1.8-2.0 | ~25-30 |
| Carbonyl C=O | - | ~170 |
Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). youtube.com For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. libretexts.orgmiamioh.edu The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions are detected. youtube.com Common fragmentation pathways for this compound would likely involve cleavage of the homopiperazine ring and loss of the acetyl group. For instance, cleavage of the bond adjacent to the nitrogen atom (α-cleavage) is a common fragmentation pattern for amines. miamioh.edu Analysis of these fragments helps to piece together the structure of the original molecule. nih.gov A notable fragmentation could involve the cleavage of the piperidine (B6355638) ring. nih.gov
Below is a table of potential fragments and their corresponding m/z values for this compound.
| Fragment | Structure | m/z (predicted) |
| Molecular Ion | [C₇H₁₄N₂O]⁺ | 142 |
| Loss of acetyl group | [C₅H₁₁N₂]⁺ | 99 |
| Loss of CH₂=C=O | [C₅H₁₂N₂]⁺ | 100 |
| Acetyl cation | [CH₃CO]⁺ | 43 |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.combellevuecollege.edu Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound. bellevuecollege.edu
In the IR spectrum of this compound, key absorption bands would confirm the presence of specific functional groups:
A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O (amide) stretching vibration. libretexts.org
The N-H stretching vibration of the secondary amine in the homopiperazine ring would typically appear in the region of 3300-3500 cm⁻¹. libretexts.org
C-H stretching vibrations from the aliphatic methylene and methyl groups would be observed in the 2850-3000 cm⁻¹ region. libretexts.org
The following table summarizes the characteristic IR absorption frequencies for this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Amide C=O | Stretch | 1630-1680 (strong) |
| Amine N-H | Stretch | 3300-3500 (medium, may be broad) |
| Aliphatic C-H | Stretch | 2850-3000 (medium to strong) |
| C-N | Stretch | 1020-1250 (medium) |
Chemometric Approaches in Spectroscopic Data Evaluation
The complexity of spectroscopic data, often comprising hundreds or thousands of variables (e.g., absorbance at each wavelength), necessitates the use of advanced data analysis techniques for efficient and meaningful interpretation. Chemometric methods are powerful statistical and mathematical tools used to extract relevant information from large, multivariate datasets, such as those generated by spectroscopic analysis of chemical compounds. orientjchem.orgfelixinstruments.com For a molecule like this compound, chemometrics can be instrumental in elucidating subtle spectral features, quantifying the compound in complex mixtures, and understanding the influence of various factors on its spectroscopic signature.
The core principle of many chemometric techniques is to reduce the dimensionality of the data by identifying the underlying latent variables that explain the most significant variations in the dataset. youtube.com This is particularly useful for analyzing spectroscopic data where absorbances at different wavelengths are often highly correlated. Two of the most widely used chemometric methods in spectroscopic analysis are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.
Principal Component Analysis (PCA)
PCA is an unsupervised exploratory data analysis technique that transforms the original set of correlated variables into a new set of uncorrelated variables called principal components (PCs). youtube.com Each PC is a linear combination of the original variables, and they are ordered such that the first few PCs capture the majority of the variance in the data. By plotting the scores of the samples on the first few PCs, it is possible to visualize the structure of the data, identify clusters, detect outliers, and understand the relationships between samples.
Detailed Research Findings:
Similarly, in a study on Polycystic Ovary Syndrome (PCOS), PCA of FTIR spectra of serum samples in the amide I and II regions revealed distinct clustering between PCOS cases and healthy controls, suggesting that this technique can identify molecular fingerprints associated with the disease state. nih.gov
Illustrative PCA Data for this compound
To illustrate how PCA can be applied, consider a hypothetical dataset of NIR spectra for this compound samples with varying levels of a known impurity.
Table 1: Hypothetical NIR Spectral Data for this compound Samples (Absorbance Units)
| Sample ID | Wavelength 1 (1100 nm) | Wavelength 2 (1450 nm) | Wavelength 3 (1775 nm) | Wavelength 4 (2100 nm) | Impurity Level (%) |
|---|---|---|---|---|---|
| NAH-01 | 0.25 | 0.52 | 0.31 | 0.15 | 0.0 |
| NAH-02 | 0.26 | 0.53 | 0.32 | 0.16 | 0.0 |
| NAH-03 | 0.30 | 0.60 | 0.38 | 0.20 | 0.5 |
| NAH-04 | 0.31 | 0.61 | 0.39 | 0.21 | 0.5 |
| NAH-05 | 0.35 | 0.68 | 0.45 | 0.25 | 1.0 |
After performing PCA on such a dataset, the results could be summarized in a scores and loadings plot. The scores plot would likely show a separation of the samples based on their impurity level along one of the principal components.
Table 2: Hypothetical PCA Scores and Loadings
| Sample ID | Principal Component 1 | Principal Component 2 |
|---|---|---|
| NAH-01 | -1.5 | 0.1 |
| NAH-02 | -1.4 | -0.1 |
| NAH-03 | -0.2 | 0.2 |
| NAH-04 | -0.1 | -0.2 |
| NAH-05 | 1.6 | 0.1 |
| Wavelength | Loading on PC1 | Loading on PC2 |
| 1100 nm | 0.45 | 0.20 |
| 1450 nm | 0.55 | -0.15 |
| 1775 nm | 0.48 | 0.30 |
| 2100 nm | 0.51 | -0.25 |
In this hypothetical example, PC1 clearly separates the samples based on the impurity level, and the loadings indicate that all four wavelengths contribute significantly to this separation.
Partial Least Squares (PLS) Regression
PLS regression is a supervised chemometric method used to build predictive models. researchgate.net It is particularly useful for quantitative analysis where the goal is to predict a property of interest (e.g., concentration) from a set of predictor variables (e.g., a spectrum). PLS is adept at handling datasets with more variables than samples and where the predictor variables are highly collinear, which is often the case with spectroscopic data. researchgate.net
For this compound, PLS could be used to develop a calibration model to determine its concentration in a mixture. This would involve preparing a set of calibration samples with known concentrations of this compound and recording their spectra. The PLS model would then establish a linear relationship between the spectral data and the concentrations. The performance of the model is typically evaluated using parameters like the Root Mean Square Error of Prediction (RSEP) and the correlation coefficient (R).
Detailed Research Findings:
A study on the determination of Cyclizine (a piperazine (B1678402) derivative) and its impurities in pharmaceutical preparations successfully employed PLS regression on UV-spectrophotometric data. orientjchem.org The researchers prepared a calibration set with varying concentrations of Cyclizine and its two impurities and built a PLS model to quantify each compound. The model showed excellent predictive ability with low RSEP values and high correlation coefficients. orientjchem.org
Another example is the use of PLS in combination with NIR spectroscopy for the quantification of an active pharmaceutical ingredient (API) in different stages of tablet production. researchgate.net A PLS model was successfully developed to predict the API content in granulated samples, demonstrating the utility of this technique for process monitoring. researchgate.net
Illustrative PLS Data for Quantification of this compound
To illustrate a PLS application, consider the development of a calibration model for the quantification of this compound in an aqueous solution using UV-Vis spectroscopy.
Table 3: Hypothetical Calibration Data for this compound
| Sample ID | Concentration (mg/mL) | Absorbance at λ1 | Absorbance at λ2 | Absorbance at λ3 |
|---|---|---|---|---|
| CAL-01 | 1.0 | 0.102 | 0.155 | 0.089 |
| CAL-02 | 2.0 | 0.205 | 0.310 | 0.178 |
| CAL-03 | 3.0 | 0.308 | 0.465 | 0.267 |
| CAL-04 | 4.0 | 0.410 | 0.620 | 0.356 |
A PLS model would be built using this data. The model's performance would then be tested on a separate set of validation samples.
Table 4: Hypothetical PLS Model Performance for this compound Quantification
| Validation Sample | Actual Concentration (mg/mL) | Predicted Concentration (mg/mL) | Residual |
|---|---|---|---|
| VAL-01 | 1.5 | 1.52 | -0.02 |
| VAL-02 | 2.5 | 2.48 | 0.02 |
| VAL-03 | 3.5 | 3.55 | -0.05 |
| VAL-04 | 4.5 | 4.47 | 0.03 |
| RSEP | 0.038 |
| Correlation Coefficient (R) | | | 0.999 |
The low RSEP and high correlation coefficient in this hypothetical example would indicate a highly accurate and reliable PLS model for the quantification of this compound.
Future Research Directions and Translational Perspectives for N Acetylhomopiperazine
Development of Novel N-Acetylhomopiperazine-Based Therapeutic Agents
The this compound moiety is a key component in a variety of compounds under investigation for therapeutic use. Its structural properties often contribute to favorable interactions with biological targets. Future research will focus on the rational design and synthesis of new derivatives to enhance potency, selectivity, and pharmacokinetic profiles for a range of diseases.
One promising avenue is the development of derivatives targeting specific receptor systems. By modifying the core structure, researchers can create novel molecules with tailored affinities. For example, the homopiperazine (B121016) ring, a key feature of this compound, is integral to compounds designed as receptor antagonists. The strategic addition and modification of functional groups will be essential in discovering next-generation therapeutic agents.
The exploration of this compound as a scaffold for creating libraries of diverse small molecules will accelerate the discovery of new lead compounds. High-throughput screening of these libraries against various biological targets can identify novel therapeutic applications.
Exploration of New Synthetic Routes for Enhanced Selectivity and Yield
While this compound is a known compound, developing highly efficient and selective synthetic methods remains a key research interest. The primary challenge lies in the selective acetylation of one of the two amino groups in the homopiperazine precursor.
A significant advancement involves the reaction of homopiperazines with an acetylating agent in the presence of an acid. google.com This method addresses the difficulty of selective mono-acetylation. Research indicates that reacting homopiperazine (HMP) with acetic anhydride (B1165640) in the presence of hydrochloric acid can significantly increase the yield of this compound (AHMP) compared to reactions without acid. google.com For instance, one study demonstrated a yield of 69.8% for AHMP when the reaction was conducted in the presence of acid, a substantial improvement over the 41.6% yield obtained in its absence. google.com
Future investigations should explore alternative catalysts and reaction conditions to further optimize this process. The goal is to develop scalable, cost-effective, and environmentally benign synthetic routes that maximize both yield and selectivity, making the compound more accessible for research and development.
Table 1: Comparison of this compound Synthesis Yields
| Reaction Condition | HMP Conversion Rate (%) | AHMP Yield (%) | Source |
|---|---|---|---|
| Without Hydrochloric Acid | 81.0 | 41.6 | google.com |
| With Hydrochloric Acid | Not specified | 69.8 | google.com |
Advanced Spectroscopic Characterization for Complex Systems
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for rational drug design. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose.
Future research should employ multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to fully assign the proton (¹H) and carbon (¹³C) signals of this compound and its more complex derivatives. researchgate.net These assignments provide the foundation for more detailed structural analysis, such as Nuclear Overhauser Effect (NOE) studies, which can elucidate through-space interactions and determine the preferred conformation of the molecule in solution. mdpi.com
Investigating how the spectroscopic signature of this compound-containing compounds changes upon binding to a biological target (like a protein or nucleic acid) can provide invaluable information about the binding mode and the specific interactions involved. mdpi.com This data is critical for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective analogs.
In-depth Investigations of Biological Mechanisms and Targets
While this compound is often used as a building block, understanding its intrinsic biological activity and that of its simple derivatives is an area ripe for exploration. Future studies should focus on screening this compound against a wide array of biological targets to uncover any potential standalone pharmacological effects.
For derivatives that show therapeutic promise, in-depth mechanistic studies are required. This involves identifying the specific molecular targets (e.g., enzymes, receptors, ion channels) and elucidating the downstream signaling pathways that are modulated by the compound. Techniques such as affinity chromatography, proteomics, and genetic knockdown experiments will be instrumental in pinpointing these targets.
Computational Approaches for Rational Design and Optimization
Computational modeling is a powerful tool that can significantly accelerate the drug discovery and development process by reducing the time and cost associated with synthesizing and testing new compounds. nih.govazolifesciences.com For this compound, computational methods can be applied in several key areas.
Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, computational docking can be used to predict how this compound derivatives will bind. azolifesciences.com This allows for the in silico screening of virtual compound libraries and the prioritization of candidates with the highest predicted binding affinity and best fit within the target's active site. nih.gov This rational design approach helps focus synthetic efforts on the most promising molecules. azolifesciences.comnih.gov
Pharmacophore Modeling: In cases where the target structure is unknown, a pharmacophore model can be developed based on a set of known active molecules. This model defines the essential spatial arrangement of chemical features required for biological activity. New this compound derivatives can then be designed to fit this pharmacophore, increasing the likelihood of discovering novel active compounds.
Predictive Modeling: Machine learning and deep learning algorithms can be trained on existing data to predict the biological activity, toxicity, or pharmacokinetic properties of new this compound derivatives. nih.gov These predictive models can help to identify potential liabilities early in the design process and guide the optimization of lead compounds for improved safety and efficacy. nih.gov By simulating thousands of variations, computational models can identify the most promising candidates for laboratory synthesis and testing. nih.gov
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N-Acetylhomopiperazine in laboratory settings?
- Methodological Guidance :
- Hazard Mitigation : Follow GHS classifications, including wearing PPE (gloves, lab coats, goggles) and working in a fume hood. Avoid skin contact and inhalation, as homologous compounds like homopiperazine cause severe skin irritation .
- Storage : Store in a cool, dry environment away from moisture and incompatible materials (e.g., strong oxidizers, acids). Decomposition under fire conditions produces carbon/nitrogen oxides, requiring fire-resistant storage .
- Emergency Procedures : For spills, use inert absorbents and avoid direct contact. For exposure, rinse skin/eyes immediately and seek medical attention .
Q. What foundational synthetic routes are used for this compound, and which reagents are critical?
- Methodological Guidance :
- Core Reactions : Acetylation of homopiperazine using acetylating agents (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Solvent Selection : Use dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) for their inertness and compatibility with amine acetylation .
- Purification : Employ column chromatography or recrystallization from ethanol/isopropanol to isolate the product .
Q. Which analytical techniques are essential for characterizing this compound, and what data benchmarks ensure purity?
- Methodological Guidance :
- Spectroscopy : Use ¹H/¹³C NMR to confirm acetylation (e.g., carbonyl peak at ~170 ppm) and MS for molecular ion validation.
- Chromatography : HPLC with UV detection (e.g., 254 nm) and reverse-phase C18 columns to assess purity. Retention times and peak symmetry should align with reference standards .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C₆H₁₂N₂O: C 54.52%, H 9.15%, N 21.21%) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to suppress side reactions (e.g., over-acetylation or ring-opening)?
- Methodological Guidance :
- Stoichiometric Control : Limit acetylating agent to 1.1 equivalents to prevent diacetylation. Monitor reaction progress via TLC .
- Temperature Modulation : Conduct reactions at 0–5°C to slow aggressive acetylation, then warm to room temperature for completion .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity and reduce reaction time .
Q. How should researchers address contradictions between experimental reactivity data and computational predictions for this compound?
- Methodological Guidance :
- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .
- Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to improve accuracy .
- Meta-Analysis : Systematically review literature to identify trends or methodological biases (e.g., inconsistent purity assays) .
Q. What green chemistry principles can be applied to improve the sustainability of this compound synthesis?
- Methodological Guidance :
- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate, which have lower environmental toxicity .
- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported DMAP) to reduce waste .
- Energy Efficiency : Use microwave-assisted synthesis to shorten reaction times and lower energy consumption .
Q. How can advanced pharmacokinetic modeling predict the biological activity of this compound derivatives?
- Methodological Guidance :
- In Silico Tools : Apply molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., GPCRs). Validate with MD simulations (e.g., GROMACS) to study stability .
- ADME Profiling : Use SwissADME to predict absorption, distribution, and metabolic pathways. Cross-reference with in vitro assays (e.g., hepatic microsome stability tests) .
Data Contradiction and Validation
Q. What strategies validate the stability of this compound under varying pH and temperature conditions?
- Methodological Guidance :
- Accelerated Degradation Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Compare with ambient storage data .
- pH Stability Profiling : Prepare buffered solutions (pH 1–13) and analyze degradation products using LC-MS. Identify hydrolytic pathways (e.g., amide bond cleavage) .
Experimental Design Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research on this compound?
- Methodological Guidance :
- Novelty : Explore understudied applications (e.g., as a chelating agent in metal-organic frameworks) .
- Ethical Compliance : Ensure toxicity studies follow OECD guidelines (e.g., acute oral toxicity in rodent models) .
- Relevance : Align with NIH priorities (e.g., neuroprotective agents or antimicrobial adjuvants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
